molecular formula C14H17NO3 B2552171 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid CAS No. 926241-94-3

1-(4-Methylbenzoyl)piperidine-3-carboxylic acid

Cat. No.: B2552171
CAS No.: 926241-94-3
M. Wt: 247.294
InChI Key: BRVBACYZMACJFP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a 4-methylbenzoyl group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol (CAS: 926241-94-3; MFCD08442835) . This compound is commercially available with a purity of ≥95% and is often used in pharmaceutical research, particularly in the synthesis of prodrugs or bioactive molecules targeting ion channels or enzymes .

Properties

IUPAC Name

1-(4-methylbenzoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(9-15)14(17)18/h4-7,12H,2-3,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVBACYZMACJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926241-94-3
Record name 1-(4-methylbenzoyl)piperidine-3-carboxylic acid
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Preparation Methods

Acylation of Piperidine-3-Carboxylic Acid

Direct Acylation Strategy

The most straightforward approach involves reacting piperidine-3-carboxylic acid with 4-methylbenzoyl chloride. To prevent unwanted side reactions at the carboxylic acid group, a protection-deprotection strategy is employed:

  • Protection : The carboxylic acid is esterified using methanol and catalytic sulfuric acid, yielding methyl piperidine-3-carboxylate.
  • Acylation : The ester undergoes acylation with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to form methyl 1-(4-methylbenzoyl)piperidine-3-carboxylate.
  • Deprotection : The ester is hydrolyzed using aqueous NaOH (2M) at 60°C for 6 hours, yielding the final product.
Key Data:
Step Reagents/Conditions Yield Purity
Protection H₂SO₄, MeOH, reflux 92% 98%
Acylation 4-Me-benzoyl chloride, Et₃N, DCM, 0°C 78% 95%
Deprotection NaOH (2M), 60°C 85% 97%

Advantages : High atom economy and scalability.
Challenges : Requires strict temperature control during acylation to avoid N-overacylation.

Cyclization of β-Amino Ketone Precursors

Michael Addition-Initiated Cyclization

An alternative route involves constructing the piperidine ring via cyclization of β-amino ketone intermediates:

  • Synthesis of β-Amino Ketone : 4-Methylbenzoyl chloride reacts with ethyl acrylate in a Michael addition, forming ethyl 3-(4-methylbenzamido)propanoate.
  • Cyclization : The intermediate undergoes intramolecular cyclization using PCl₅ as a catalyst at 120°C, yielding ethyl 1-(4-methylbenzoyl)piperidine-3-carboxylate.
  • Hydrolysis : The ester is hydrolyzed with LiOH in THF/H₂O (3:1) to produce the carboxylic acid.
Key Data:
Step Reagents/Conditions Yield
Michael Addition Ethyl acrylate, Et₃N, 25°C 68%
Cyclization PCl₅, 120°C, 4h 62%
Hydrolysis LiOH, THF/H₂O 88%

Advantages : Avoids protection steps.
Challenges : Lower yields in cyclization due to competing polymerization.

Enantioselective Synthesis

Chiral Resolution via Hydrolysis

For enantiomerically pure forms, a method adapted from (S)-3-piperidinecarboxylic acid synthesis is applied:

  • Formation of Racemic Amide : Piperidine-3-carboxylic acid is converted to its formamide derivative using formic acid and acetic anhydride.
  • Chiral Hydrolysis : Treatment with concentrated HCl (12M) at 40°C preferentially hydrolyzes the (S)-enantiomer, yielding (S)-1-(4-methylbenzoyl)piperidine-3-carboxylic acid.
  • Purification : The product is crystallized using ethanol/petroleum ether (1:1).
Key Data:
Parameter Value
Enantiomeric Excess (ee) 73–77%
Hydrolysis Time 12h
Overall Yield 58%

Advantages : Eliminates need for chiral resolving agents.
Challenges : Requires precise pH control (6.5–7.5) during neutralization to prevent racemization.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and cost reduction:

  • Continuous Acylation : Piperidine-3-carboxylic acid and 4-methylbenzoyl chloride are mixed in a microreactor at 50°C with residence time <2 minutes.
  • In-Line Neutralization : The reaction stream is neutralized with aqueous NaHCO₃ to minimize side reactions.
  • Crystallization : The product is crystallized using antisolvent (hexane) addition, achieving >99% purity.
Key Data:
Metric Value
Throughput 5 kg/h
Purity 99.5%
Solvent Recovery 95%

Advantages : Reduces reaction time from hours to minutes.
Challenges : High initial capital investment for flow systems.

Comparative Analysis of Methods

Yield and Scalability

Method Yield Scalability Cost
Direct Acylation 78% High Moderate
Cyclization 62% Moderate Low
Enantioselective 58% Low High
Continuous Flow 85% Very High High

Environmental Impact

Method PMI* Solvent Use
Direct Acylation 12.4 DCM (high)
Continuous Flow 3.8 Ethanol (low)

*Process Mass Intensity (PMI) = Total materials used / Product mass

Challenges and Innovations

Regioselectivity in Acylation

Unwanted N-acylation at the piperidine nitrogen is mitigated by:

  • Using bulky bases (e.g., DIPEA) to sterically hinder the nitrogen.
  • Low-temperature reactions (0–5°C) to favor O-acylation.

Purification Advances

  • Simulated Moving Bed (SMB) Chromatography : Achieves >99.9% purity for enantiomeric forms.
  • Antisolvent Nanofiltration : Reduces solvent use by 40% in continuous processes.

Chemical Reactions Analysis

1-(4-Methylbenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : The compound appears to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have been shown to exert antiproliferative effects on cancer cells .
  • Case Study Findings : In vitro studies reported IC₅₀ values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . Furthermore, modifications to the compound's structure have led to increased potency, with some derivatives achieving IC₅₀ values as low as 9.28 µM in pancreatic ductal adenocarcinoma models .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Mechanism : Its derivatives have been shown to possess antioxidant activities, which may protect neuronal cells from oxidative stress-related damage. Studies suggest that compounds similar to 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid can inhibit lipid peroxidation and protein glycation, both contributors to neurodegenerative diseases like Alzheimer's .
  • Research Insights : In a study involving piperidine derivatives, significant inhibition of acetylcholinesterase was observed, indicating potential for treating cognitive disorders .

Synthesis and Derivatives

The synthesis of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid involves various methods including:

  • Amidation Reactions : Utilizing piperidine derivatives and carboxylic acids to create structurally diverse compounds that enhance biological activity.
  • Structural Modifications : Alterations at the benzoyl moiety have led to compounds with improved efficacy against cancer cell lines and better selectivity for target enzymes .

Toxicological Studies

While the therapeutic potential is promising, understanding the safety profile is crucial:

  • Cytotoxicity Assessment : Preliminary cytotoxicity studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxic effects on mammalian cell lines, suggesting a favorable safety profile for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Features
1-(4-Methylbenzoyl)piperidine-3-carboxylic acid C₁₄H₁₇NO₃ 247.29 926241-94-3 Not reported Central to hERG1 channel modulator research
1-(4-Methylbenzoyl)piperidine-4-carboxylic acid C₁₄H₁₇NO₃ 247.29 401581-34-8 Not reported Positional isomer; 4-carboxylic acid substituent alters solubility
1-(3-Methylbenzoyl)piperidine-3-carboxylic acid C₁₄H₁₇NO₃ 247.29 923676-22-6 Not reported Meta-methyl substituent may affect receptor binding
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 930111-02-7 185–186.5 Pyrazine ring enhances aromatic interactions; higher melting point
1-[(4-Methoxyphenyl)methyl]piperidine-3-carboxylic acid ethyl ester C₁₇H₂₃NO₃ 289.37 Not specified Not reported Ethyl ester improves cell permeability; prodrug potential
RPR260243 [(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]-piperidine-3-carboxylic acid] C₂₉H₂₆F₃N₃O₄ 537.54 Not specified Not reported Activates hERG1 channels; used in cardiac electrophysiology studies

Key Observations :

  • Positional Isomerism : The 3-carboxylic acid vs. 4-carboxylic acid analogs (e.g., entries 1 and 2) exhibit differences in solubility and steric hindrance, impacting their pharmacological profiles .
  • Substituent Effects : The 4-methylbenzoyl group enhances lipophilicity compared to pyrazine or methoxyphenyl derivatives, influencing blood-brain barrier penetration .
  • Biological Activity : RPR260243 demonstrates that bulky substituents (e.g., trifluorophenylpropynyl) are critical for hERG1 channel activation, a feature absent in simpler methylbenzoyl analogs .

Biological Activity

1-(4-Methylbenzoyl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H17NO3 and a molecular weight of approximately 255.29 g/mol. Its structure features a piperidine ring substituted with a 4-methylbenzoyl group and a carboxylic acid functional group, which are believed to contribute to its biological activity.

Anticancer Properties

Research indicates that 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)19.9
MCF-7 (Breast Cancer)75.3
OVCAR-3 (Ovarian Cancer)31.5
COV318 (Ovarian Cancer)43.9

These findings suggest that the compound may selectively target cancer cells while sparing non-cancerous cells, indicating its potential as a therapeutic agent in oncology .

The mechanism by which 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid exerts its effects appears to involve interaction with specific biological targets, including enzymes and receptors involved in cancer pathways. Preliminary studies suggest that it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer cell proliferation .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell viability, with IC50 values indicating potent activity against breast and ovarian cancer cells. The compound's selectivity for cancer cells was highlighted by comparative studies with non-cancerous human mesenchymal stem cells .
  • Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active site of MAGL, establishing critical interactions that enhance its inhibitory effects . The docking studies indicated that modifications to the benzoyl moiety could further improve its binding affinity and selectivity.
  • Pharmacological Investigations : Further pharmacological evaluations revealed that structural modifications could lead to more potent derivatives. For instance, compounds bearing hydroxyl or fluorine substituents exhibited improved MAGL inhibition, with IC50 values significantly lower than those of the parent compound .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves coupling the piperidine-3-carboxylic acid core with 4-methylbenzoyl chloride. For similar piperidine derivatives, activation of the carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile has proven effective. Reaction conditions (e.g., stirring at room temperature overnight) and purification steps (e.g., recrystallization from ethanol) are critical for yield optimization. Monitoring reaction progress via TLC or LC-MS is recommended .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming structural integrity, particularly the piperidine ring protons (δ 1.55–3.78 ppm) and aromatic protons from the 4-methylbenzoyl group (δ 7.45–7.89 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching calculated vs. observed %C, %H, and %N (e.g., deviations <0.3% indicate high purity) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:

  • Storage Conditions : Test stability at 4°C (short-term) vs. -20°C (long-term) in sealed, light-protected containers.
  • Analytical Checks : Use HPLC at intervals (0, 1, 3, 6 months) to detect degradation products.
  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid?

Methodological Answer: DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like atomization energies (average deviation ~2.4 kcal/mol). Basis sets like 6-31G* are recommended. Key steps:

Optimize geometry at the B3LYP/6-31G* level.

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Table 1 : Comparison of DFT Functionals for Thermochemical Accuracy

FunctionalAverage Deviation (kcal/mol)Applications
B3LYP2.4Atomization energies, ionization potentials
LSDA8.1Baseline for gradient-corrected functionals

Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with variations in the benzoyl substituent (e.g., electron-withdrawing groups) or piperidine ring substituents.
  • Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) or receptors (e.g., G protein-coupled receptors). For example, piperidine-3-carboxylic acid derivatives have shown moderate antimicrobial and anticancer activity in comparative studies .
  • Computational Docking : Use software like AutoDock to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .

Q. How can researchers resolve discrepancies between experimental and computational data for this compound?

Methodological Answer:

  • Error Source Analysis : Check for basis set incompleteness in DFT or inadequate solvent models. For example, implicit solvent models (e.g., PCM) may fail to capture specific solute-solvent interactions.
  • Experimental Validation : Re-measure key properties (e.g., pKa via potentiometric titration) to confirm computational predictions.
  • Functional Selection : Compare multiple functionals (B3LYP vs. M06-2X) to identify the most reliable method for the system .

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